molecular formula C8H7BrClNO B1364874 N-(3-bromophenyl)-2-chloroacetamide CAS No. 2564-03-6

N-(3-bromophenyl)-2-chloroacetamide

Cat. No. B1364874
CAS RN: 2564-03-6
M. Wt: 248.5 g/mol
InChI Key: IVMANMCCQZCARP-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-chloroacetamide” is a chemical compound with the linear formula C8H8BrNO .


Synthesis Analysis

The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C8H8BrNO . The molecular weight of this compound is 214.063 .


Chemical Reactions Analysis

Borinic acids, which are related to “this compound”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Physical And Chemical Properties Analysis

“this compound” is a white needle-like crystal with a melting point of 87-89 °C . It is insoluble in water but can dissolve in ethanol and ether .

Scientific Research Applications

Antimicrobial Potential

N-(3-Bromophenyl)-2-Chloroacetamide, as a part of a group of N-(substituted phenyl)-2-chloroacetamides, has demonstrated promising antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as pathogenic yeasts like Candida albicans. This effectiveness is attributed to the molecule's high lipophilicity, which facilitates rapid penetration through the phospholipid bilayer of cell membranes (Bogdanović et al., 2021).

Synthesis and Fungicidal Application

The synthesis and application of N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), a related compound, has been explored. The paper reports on its excellent microbiocidal activity in coatings, suggesting a potential for similar applications of this compound in industrial settings (Ren Yu-hong & Oai Joint, 2002).

Lipophilicity and Pharmacokinetics

Another study focused on the lipophilicity and pharmacokinetics of chloroacetamides, including this compound. The research indicated that these compounds fulfill the theoretical requirements for bioactive compounds, as per Lipinski and Ghose’s rules. The study used chromatographic techniques and software to predict and analyze the compounds' biological activity, providing insights into their potential pharmaceutical applications (Vastag et al., 2018).

Spectroscopic Analysis and Structure-Activity Relations

Spectroscopic techniques like FTIR and FT-Raman were used to analyze N-(4-Bromophenyl)-2,2-Dichloroacetamide, a similar compound. The study focused on understanding the molecule's structure and activity relations, which can be extrapolated to this compound. Such analyses are crucial in designing molecules with specific properties for targeted applications (Arjunan et al., 2014).

Anticonvulsant and Antidepressant Activities

Research has also been conducted on related compounds such as 2-(6-Bromo-2,3-Dioxoindolin)-N-Substituted Phenylacetamide Derivatives, exploring their anticonvulsant and antidepressant activities. These studies suggest a potential direction for investigating the neurological or psychotropic effects of this compound (Xie et al., 2013).

Mechanism of Action

The mechanism of action for similar compounds often involves their propensity to coordinate alcohols, diols, amino alcohols, etc .

Safety and Hazards

The safety data sheet for similar compounds suggests that they are highly flammable liquids and vapors . Precautionary measures against static discharge are recommended, and protective gloves, eye protection, and face protection should be worn .

Future Directions

The future directions for “N-(3-bromophenyl)-2-chloroacetamide” and similar compounds could involve further exploration of their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

N-(3-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMANMCCQZCARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398335
Record name N-(3-bromophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2564-03-6
Record name N-(3-bromophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Bromophenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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